molecular formula C21H25N3O3 B2600466 N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049475-01-5

N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2600466
CAS No.: 1049475-01-5
M. Wt: 367.449
InChI Key: QXQBPBNLIBKBMV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.

    Alkylation: The next step involves the alkylation of the piperazine derivative with 3-chloropropylamine to form 3-(4-phenylpiperazin-1-yl)propylamine.

    Coupling with Benzo[d][1,3]dioxole-5-carboxylic Acid: The final step involves the coupling of 3-(4-phenylpiperazin-1-yl)propylamine with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole ring.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as anxiety and depression.

Comparison with Similar Compounds

Similar Compounds

  • N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
  • 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide

Uniqueness

N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific structure, which allows it to interact with a distinct set of biological targets. This specificity can lead to unique pharmacological effects, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-21(17-7-8-19-20(15-17)27-16-26-19)22-9-4-10-23-11-13-24(14-12-23)18-5-2-1-3-6-18/h1-3,5-8,15H,4,9-14,16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQBPBNLIBKBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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